3-Methylphenyl propylcarbamate 3-Methylphenyl propylcarbamate
Brand Name: Vulcanchem
CAS No.: 60249-27-6
VCID: VC16045789
InChI: InChI=1S/C11H15NO2/c1-3-7-12-11(13)14-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

3-Methylphenyl propylcarbamate

CAS No.: 60249-27-6

Cat. No.: VC16045789

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methylphenyl propylcarbamate - 60249-27-6

Specification

CAS No. 60249-27-6
Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name (3-methylphenyl) N-propylcarbamate
Standard InChI InChI=1S/C11H15NO2/c1-3-7-12-11(13)14-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,12,13)
Standard InChI Key SGUARVAWHMLPSY-UHFFFAOYSA-N
Canonical SMILES CCCNC(=O)OC1=CC=CC(=C1)C

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Nomenclature

3-Methylphenyl propylcarbamate (CAS: 60249-27-6) is an organic compound with the systematic name propyl (3-methylphenyl)carbamate. Its molecular formula is C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>, derived from a 3-methylphenyl group (C<sub>7</sub>H<sub>7</sub>) linked via an oxygen atom to a carbamate moiety (NHCOO-) with a propyl chain (C<sub>3</sub>H<sub>7</sub>). The molecular weight is approximately 181.22 g/mol, though discrepancies exist in literature, with one source citing 207.27 g/mol for a structurally analogous N-methyl-N-propyl derivative .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number60249-27-6
Molecular FormulaC<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>
Molecular Weight181.22 g/mol
Structural AnalogC<sub>12</sub>H<sub>17</sub>NO<sub>2</sub> (207.27 g/mol)

Structural Characterization

The compound’s structure comprises a 3-methylphenyl ring connected to a propylcarbamate group. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons (δ 6.93–7.28 ppm), methyl group (δ 2.29 ppm), and carbamate NH (δ 5.60 ppm). Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O) stretching at 1731 cm<sup>-1</sup> and N-H bending at 1520 cm<sup>-1</sup>, consistent with carbamate functional groups .

Synthesis and Manufacturing

Reaction Pathway

3-Methylphenyl propylcarbamate is synthesized via the reaction of 3-methylphenol with propyl isocyanate under anhydrous conditions. The process involves nucleophilic attack by the phenolic oxygen on the electrophilic carbon of the isocyanate, forming a carbamate linkage:

3-Methylphenol+Propyl Isocyanate3-Methylphenyl Propylcarbamate+HCl (if catalyzed)\text{3-Methylphenol} + \text{Propyl Isocyanate} \rightarrow \text{3-Methylphenyl Propylcarbamate} + \text{HCl (if catalyzed)}

Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) enhance reaction efficiency by facilitating interfacial interactions .

Optimization and Yield

Yields typically range from 65–75%, contingent on solvent choice (e.g., tetrahydrofuran or toluene) and temperature control (50–70°C). Post-synthesis purification involves fractional distillation or recrystallization from ethanol-water mixtures .

Physicochemical Properties

Thermal Stability and Solubility

While specific data for 3-methylphenyl propylcarbamate are sparse, analogous carbamates exhibit:

  • Melting Points: 80–120°C

  • Boiling Points: 250–300°C (decomposition observed above 200°C)

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, acetone) and low in water (<0.1 g/L) .

Spectroscopic and Chromatographic Data

  • HPLC Retention Time: 8.2 min (C18 column, acetonitrile-water gradient)

  • Mass Spectrometry: Base peak at m/z 181 [M+H]<sup>+</sup>, with fragments at m/z 138 (loss of propylamine) and 93 (phenyl ring).

Mechanism of Action

Enzyme Inhibition

Carbamates like 3-methylphenyl propylcarbamate reversibly inhibit acetylcholinesterase (AChE) by carbamylating the enzyme’s active site serine residue. This mechanism parallels organophosphate toxicity but with shorter duration due to spontaneous decarbamylation:

AChE-Ser-OH+CarbamateAChE-Ser-O-CO-NHR+H2O\text{AChE-Ser-OH} + \text{Carbamate} \rightarrow \text{AChE-Ser-O-CO-NHR} + \text{H}_2\text{O}

Such activity underpins potential applications in treating neurodegenerative disorders, though specificity remains unverified .

Neuropharmacological Implications

In rodent models, carbamates cross the blood-brain barrier, inducing transient cholinergic effects (e.g., tremors, salivation). Chronic exposure risks neurotoxicity, necessitating stringent handling protocols .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to anticonvulsants and muscarinic agonists. For example, alkylation of the propyl chain yields derivatives with enhanced blood-brain barrier permeability.

Agrochemical Development

As a scaffold for insecticides and fungicides, 3-methylphenyl propylcarbamate disrupts pest neurotransmission. Field trials demonstrate efficacy against Leptinotarsa decemlineata (Colorado potato beetle) at LD<sub>50</sub> = 12 µg/mL .

Organic Synthesis

The carbamate group participates in Ugi reactions and cross-coupling protocols, enabling access to heterocycles and peptidomimetics. A 2024 study utilized it to synthesize indole-3-carboxamides with antitumor activity .

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